![molecular formula C14H15NO4 B2370315 Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate CAS No. 315693-84-6](/img/structure/B2370315.png)
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate” is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Synthesis Analysis
The synthesis of “Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate” and similar compounds often involves the use of oxazole as an intermediate . Oxazole is a heterocyclic compound that has been used increasingly in the synthesis of new chemical entities in medicinal chemistry .Molecular Structure Analysis
The molecular structure of “Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate” includes a 5-membered oxazole ring, which contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . This structure is part of a larger benzoate group, which is attached to the oxazole ring via a methoxy group .The color and form of the compound are not specified in the search results .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Kavalactones and Benzoic Acid Derivatives : A study conducted by Mazzeu et al. (2017) explored the isolation of kavalactones and benzoic acid derivatives, including methyl 4-methoxy-3-(3-methylbut2-enoyl)benzoate, from the ethanolic extract of Piper fuligineum. This research contributes to the understanding of the structural composition and synthesis of related compounds (Mazzeu et al., 2017).
X-ray Crystal Structure Analysis : Moser et al. (2005) synthesized a derivative of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate and analyzed its crystal structure using X-ray diffraction. This research contributes to the field of crystallography and molecular structure analysis (Moser et al., 2005).
Photophysical and Photochemical Properties
Photophysical Properties of Derivatives : Kim et al. (2021) investigated the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives. Their study contributes to understanding the unique characteristics of these compounds in various solvents, potentially relevant in the development of luminescent materials (Kim et al., 2021).
Photocrosslinking in Polymer Science : Fukuda and Nakashima (1983) researched the photocrosslinking properties of methoxymethylstyrene and its derivatives, including those related to methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate. Their findings are significant in the context of developing new materials with photocrosslinking capabilities (Fukuda & Nakashima, 1983).
Medicinal Chemistry and Pharmacology
Aldose Reductase Inhibitors : Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives, related to methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate, and evaluated them as inhibitors for aldehyde and aldose reductase. This research is crucial in developing treatments for diabetic complications (Saeed et al., 2014).
Synthesis of Anti-Juvenile Hormone Agents : Furuta et al. (2010) synthesized ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, closely related to methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate, and evaluated their biological activities. This research is significant in entomology and pest management (Furuta et al., 2010).
Natural Product Chemistry and Phytochemistry
- Identification in Natural Sources : Orjala et al. (1993) isolated prenylated benzoic acid derivatives, including compounds structurally similar to methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate, from Piper aduncum leaves. These compounds were found to have antimicrobial and molluscicidal activity, highlighting their potential in natural product chemistry (Orjala et al., 1993).
Propriétés
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-11(5-7-12)14(16)17-3/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJRNXGJFJJDFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)
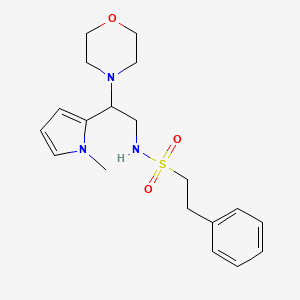
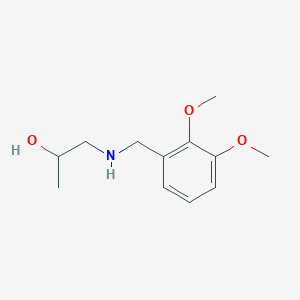
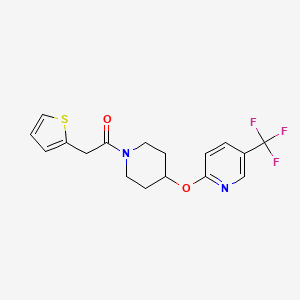
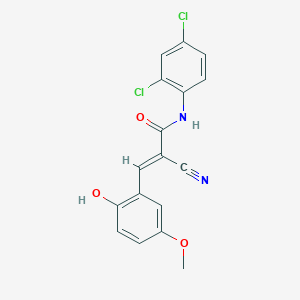
![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)


![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)
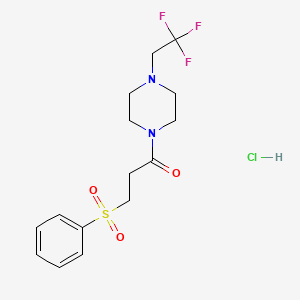
![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)